2H-1-Benzopyran-6-ol,3,4-dihydro-2,2-dimethyl-4,7-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products This particular compound is characterized by its unique structure, which includes a chromene core with multiple alkyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-4,7-di(propan-2-yl)phenol with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the chromene ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes, such as those using metal catalysts or enzyme-mediated reactions, are often preferred for their high selectivity and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the chromene ring can produce dihydrochromenes.
Scientific Research Applications
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chromene core may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchromene: Lacks the additional alkyl and hydroxyl substitutions.
4,7-Di(propan-2-yl)chromene: Similar structure but without the dimethyl and hydroxyl groups.
3,4-Dihydro-2H-chromen-6-ol: Lacks the dimethyl and isopropyl groups.
Uniqueness
2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2H-chromen-6-ol is unique due to its combination of multiple alkyl substitutions and hydroxyl groups
Properties
CAS No. |
18403-56-0 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3 |
InChI Key |
GEMGEWMSHHRLGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Canonical SMILES |
CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C |
Key on ui other cas no. |
18403-56-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.